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Compound of Interest

Compound Name: 1-Ethoxy-2-methylbenzene

CAS No.: 614-71-1

Cat. No.: B1360242 Get Quote

Abstract
This application note details the analytical protocol for the structural confirmation and purity

assessment of 1-Ethoxy-2-methylbenzene. Widely used in the flavor and fragrance industry

for its nutty, fruity notes and as an intermediate in pharmaceutical synthesis, accurate

characterization is critical to distinguish it from regioisomers (3- and 4-ethoxytoluene) and

starting materials (o-cresol).[1] This guide prioritizes Gas Chromatography-Mass Spectrometry

(GC-MS) for purity profiling and Nuclear Magnetic Resonance (NMR) for definitive structural

elucidation.[1]

Physicochemical Profile & Safety
Before initiating analysis, operators must familiarize themselves with the analyte's physical

properties to select appropriate solvents and handling protocols.[1]
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Property Value Analytical Implication

Molecular Formula MW = 136.19 g/mol

Physical State Colorless Liquid
Direct liquid injection (GC) or

neat FTIR possible.[1]

Boiling Point ~184 °C
Requires GC oven ramp up to

220°C+ for elution.

Density 0.96 g/mL

Denser than standard

hydrocarbon solvents

(Hexane).[1]

Solubility

Soluble in EtOH,

,

Use

for NMR; Methanol or Hexane

for GC.

Safety Note: Treat as a Volatile Organic Compound (VOC).[1] Work in a fume hood. Avoid

oxidizing agents.[1]

Protocol A: High-Resolution GC-MS Profiling
Objective: To determine purity and identify impurities (specifically unreacted o-cresol and

regioisomers).[1]

Method Rationale
While 1-Ethoxy-2-methylbenzene is volatile, its polarity (ether linkage) allows for analysis on

both non-polar (5%-phenyl) and polar (PEG/Wax) columns.[1] A polar column (DB-WAX or

equivalent) is recommended for purity assays as it provides superior resolution between the

ether product and the phenolic starting material (o-cresol), which often co-elutes on non-polar

phases due to hydrogen bonding effects.[1]

Experimental Parameters
Instrument: Agilent 7890/5977 GC-MS (or equivalent).

Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).[1]
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Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split Mode (50:1), 250 °C.

Injection Volume: 1.0 µL.

Oven Program:

Hold 60 °C for 2 min (Solvent delay).

Ramp 10 °C/min to 230 °C.

Hold 230 °C for 5 min.

MS Source/Quad: 230 °C / 150 °C.

Scan Range:m/z 40–350.[1]

Mass Spectrum Interpretation (EI, 70 eV)
The fragmentation pattern is distinct due to the ortho effect and the ether functionality.

Molecular Ion (

): Distinct peak at m/z 136.[1]

Base Peak (

):m/z 108.

Mechanism:[2][3][4] Loss of ethylene (

, 28 Da) from the ethoxy group via a McLafferty-type rearrangement.[1] This generates the
o-cresol radical cation.[1] This is a diagnostic cleavage for alkyl aryl ethers.[1]

Key Fragments:

m/z 91 (Tropylium ion): Characteristic of the benzyl moiety.[1]

m/z 77 (Phenyl cation): Typical aromatic ring degradation.[1]
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m/z 107: Loss of ethyl radical (

) directly (less favored than ethylene loss).[1]

Analytical Workflow Diagram
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Caption: Analytical workflow for purity assessment and structural confirmation of 1-Ethoxy-2-
methylbenzene.

Protocol B: Structural Elucidation via NMR
Objective: To distinguish the 1,2-substitution pattern from 1,3- and 1,4-isomers.

Sample Preparation[1]
Solvent: Chloroform-d (

) with 0.03% TMS.

Concentration: ~10-15 mg in 0.6 mL solvent.

H NMR Data (400 MHz, )
The ortho relationship between the methyl and ethoxy groups creates a specific shielding

environment.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

1.43
Triplet (

Hz)
3H

Methyl of the

ethoxy group.[1]

2.25 Singlet 3H
Methyl group on

the ring.[1][5]

4.05
Quartet (

Hz)
2H

Methylene of the

ethoxy group.[1]

Deshielded by

Oxygen.[1]

6.75 – 6.85 Multiplet 2H Ar-H (C3, C5)

Protons ortho

and para to the

ethoxy group are

shielded.

7.10 – 7.20 Multiplet 2H Ar-H (C4, C6)

Remaining

aromatic protons.

[1]

Differentiation Note:

vs. 4-Ethoxytoluene (Para): The para isomer would show a symmetric

aromatic system (two distinct doublets).[1] The ortho isomer (target) shows a complex
multiplet pattern due to lack of symmetry.[1]

vs. o-Cresol: Presence of the ethyl signals (1.43 t, 4.05 q) and absence of a broad singlet (

exchangeable) at ~5.0 ppm confirms the etherification.

C NMR Key Signals[6]
14.9 ppm: Ethoxy methyl.[1]
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16.3 ppm: Ring methyl (Ortho position often shifts this slightly upfield compared to

meta/para).[1]

63.4 ppm: Ethoxy methylene (

).[1]

157.0 ppm: Quaternary aromatic Carbon attached to Oxygen (C1).[1]

Protocol C: Rapid ID via FTIR
Objective: Quick Goods-In identification.[1]

Mode: ATR (Attenuated Total Reflectance) - Neat Liquid.[1]

Key Bands:

1240 cm⁻¹: Strong C-O-C asymmetric stretch (Ether).[1]

1040 cm⁻¹: Symmetric C-O-C stretch.

2980-2850 cm⁻¹: C-H stretching (Aliphatic methyl/ethyl).[1]

750 cm⁻¹: Strong band indicating 1,2-disubstitution (Ortho) on the benzene ring.[1] (Meta

is ~780/690; Para is ~820).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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